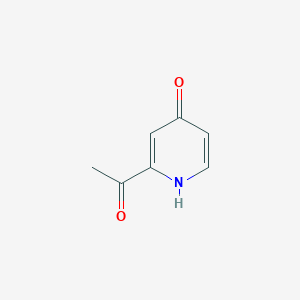

1-(4-Hydroxypyridin-2-YL)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H7NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its hydroxyl group attached to the pyridine ring, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxypyridin-2-YL)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxypyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-pyridone or pyridine carboxylic acids.

Reduction: Formation of 4-hydroxy-2-pyridylmethanol or 4-hydroxy-2-pyridylamine.

Substitution: Formation of 4-alkoxy-2-pyridylmethanone or 4-halopyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxypyridin-2-YL)ethanon hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und heterozyklischer Verbindungen verwendet.

Biologie: Untersucht hinsichtlich seines Potenzials als Ligand in Metallchelatstudien und Enzymhemmungsassays.

Medizin: Erforscht wegen seines therapeutischen Potenzials bei der Behandlung von Krankheiten wie Krebs und neurodegenerativen Erkrankungen aufgrund seiner Fähigkeit, mit biologischen Zielstrukturen zu interagieren.

Industrie: Wird bei der Entwicklung von Pharmazeutika, Agrochemikalien und Materialien verwendet

Wirkmechanismus

Der Wirkungsmechanismus von 1-(4-Hydroxypyridin-2-YL)ethanon beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann an Metallionen binden und stabile Komplexe bilden, die metallabhängige Enzyme hemmen.

Beteiligte Signalwege: Es kann oxidative Stresswege modulieren, indem es Metallionen chelatiert und so die Bildung von reaktiven Sauerstoffspezies (ROS) reduziert.

Ähnliche Verbindungen:

- 1-(3-Hydroxypyridin-2-YL)ethanon

- 1-(5-Hydroxypyridin-2-YL)ethanon

- 1-(4-Hydroxypyridin-3-YL)ethanon

Vergleich: 1-(4-Hydroxypyridin-2-YL)ethanon ist aufgrund der Position der Hydroxylgruppe am Pyridinring einzigartig, was seine Reaktivität und Bindungseigenschaften beeinflusst. Im Vergleich zu seinen Isomeren kann es ein unterschiedliches chemisches Verhalten und eine unterschiedliche biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für spezifische Anwendungen macht .

Vergleich Mit ähnlichen Verbindungen

- 1-(3-Hydroxypyridin-2-YL)ethanone

- 1-(5-Hydroxypyridin-2-YL)ethanone

- 1-(4-Hydroxypyridin-3-YL)ethanone

Comparison: 1-(4-Hydroxypyridin-2-YL)ethanone is unique due to the position of the hydroxyl group on the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific applications .

Eigenschaften

CAS-Nummer |

1196157-53-5 |

|---|---|

Molekularformel |

C7H7NO2 |

Molekulargewicht |

137.14 g/mol |

IUPAC-Name |

2-acetyl-1H-pyridin-4-one |

InChI |

InChI=1S/C7H7NO2/c1-5(9)7-4-6(10)2-3-8-7/h2-4H,1H3,(H,8,10) |

InChI-Schlüssel |

HEVPULHXFLAWOB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=O)C=CN1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)

![(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)

![3-[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12107858.png)

![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)